

A Technical Guide to the Spectroscopic Characterization of 3-(4-Isopropylphenyl)-2-methylpropanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

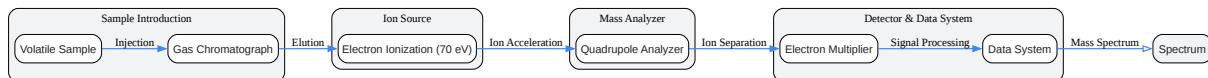
Compound Name: 3-(4-Isopropylphenyl)-2-methylpropanal

Cat. No.: B042199

[Get Quote](#)

Introduction

3-(4-Isopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, is a significant aromatic aldehyde utilized extensively in the fragrance and flavor industries for its characteristic floral, green aroma. Its molecular structure, featuring a p-substituted isopropylphenyl ring and a chiral center at the α -position to the aldehyde group, gives rise to a distinct spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and the development of new applications in chemical synthesis and materials science.


This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of **3-(4-Isopropylphenyl)-2-methylpropanal**, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The experimental MS and IR data are sourced from the National Institute of Standards and Technology (NIST) database, a testament to their reliability. As experimental ^1H and ^{13}C NMR data for this compound are not readily available in the public domain, this guide presents high-quality predicted NMR spectra. This approach, combining experimental and predicted data, offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic properties of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural elucidation.

Experimental Workflow for Electron Ionization Mass Spectrometry (EI-MS)

The following diagram outlines a typical workflow for obtaining an EI-MS spectrum.

[Click to download full resolution via product page](#)

Caption: General workflow for obtaining an Electron Ionization Mass Spectrum.

Mass Spectrum Data of 3-(4-Isopropylphenyl)-2-methylpropanal

The mass spectrum of **3-(4-Isopropylphenyl)-2-methylpropanal** was obtained from the NIST WebBook.^[1]

m/z	Relative Intensity (%)	Proposed Fragment
190	15	$[M]^+$ (Molecular Ion)
147	100	$[M - C_3H_7]^+$
119	45	$[C_9H_{11}]^+$
91	30	$[C_7H_7]^+$
43	40	$[C_3H_7]^+$

Interpretation of the Mass Spectrum

The mass spectrum provides key structural information:

- Molecular Ion Peak ($[M]^+$): The peak at m/z 190 corresponds to the molecular weight of **3-(4-Isopropylphenyl)-2-methylpropanal** ($C_{13}H_{18}O$), confirming the compound's identity.[\[1\]](#)
- Base Peak: The base peak at m/z 147 is the most intense peak in the spectrum and results from the loss of an isopropyl group ($[M - C_3H_7]^+$), a characteristic fragmentation for compounds containing this moiety.[\[1\]](#)
- Other Significant Fragments: The peak at m/z 119 likely corresponds to the tropylium ion with a methyl substituent, formed after cleavage of the bond between the aromatic ring and the propanal side chain. The peak at m/z 91 is characteristic of the tropylium ion ($[C_7H_7]^+$), a common fragment in compounds containing a benzyl group. The peak at m/z 43 corresponds to the isopropyl cation ($[C_3H_7]^+$).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the molecule and identifies the functional groups present.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
- Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of the liquid sample (**3-(4-Isopropylphenyl)-2-methylpropanal**) directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Infrared Spectrum Data of **3-(4-Isopropylphenyl)-2-methylpropanal**

The IR spectrum data for **3-(4-Isopropylphenyl)-2-methylpropanal** is sourced from the NIST WebBook.[2][3]

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
~2960	Strong	C-H stretch (aliphatic)
~2870	Medium	C-H stretch (aliphatic)
~2720	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1515	Medium	C=C stretch (aromatic)
~1465	Medium	C-H bend (aliphatic)
~825	Strong	C-H out-of-plane bend (p-disubstituted aromatic)

Interpretation of the Infrared Spectrum

The IR spectrum clearly indicates the presence of the key functional groups in **3-(4-Isopropylphenyl)-2-methylpropanal**:

- **Aldehyde Group:** The strong absorption band at $\sim 1725 \text{ cm}^{-1}$ is characteristic of the C=O stretching vibration of an aldehyde. The weak band at $\sim 2720 \text{ cm}^{-1}$ is the characteristic C-H stretching vibration of the aldehyde proton.
- **Aliphatic C-H Bonds:** The strong absorptions around 2960 cm^{-1} and 2870 cm^{-1} are due to the C-H stretching vibrations of the isopropyl and methyl groups.
- **Aromatic Ring:** The medium intensity band at $\sim 1515 \text{ cm}^{-1}$ corresponds to the C=C stretching vibrations within the aromatic ring. The strong band at $\sim 825 \text{ cm}^{-1}$ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.

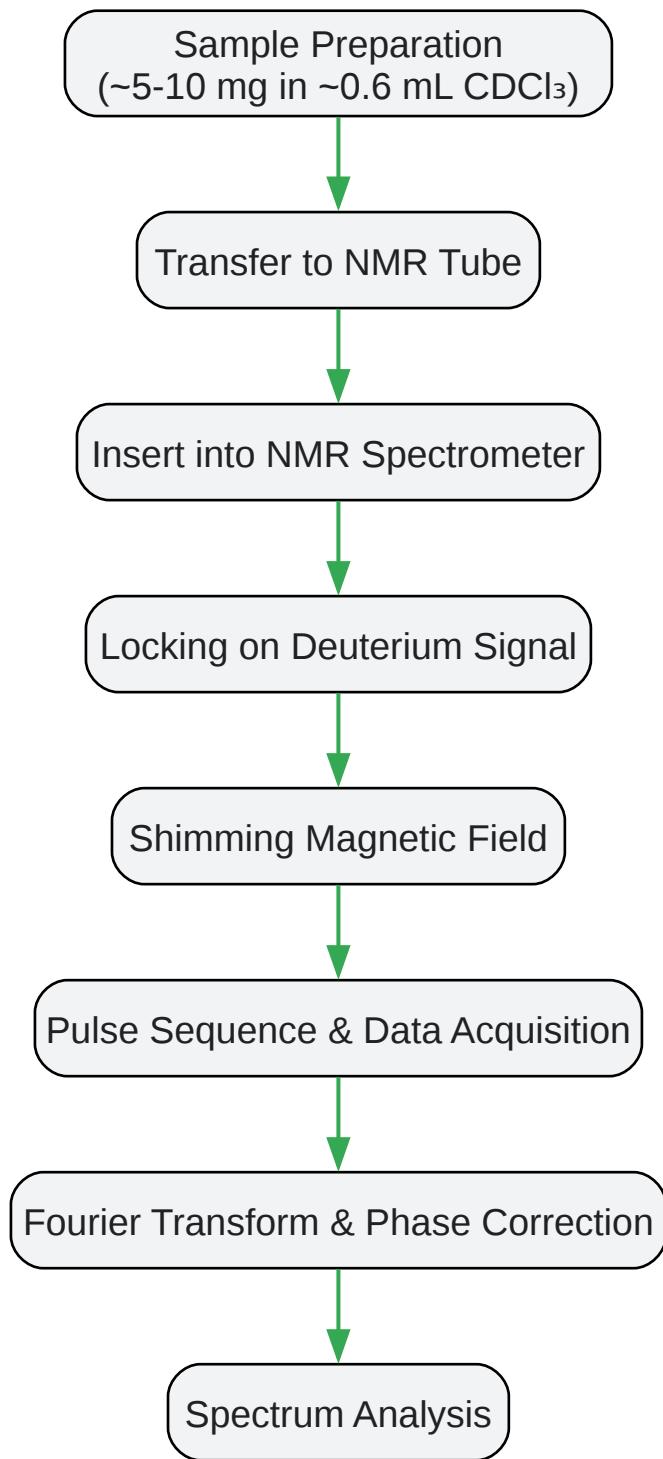
Note: The following ^1H and ^{13}C NMR data are predicted using advanced computational algorithms, as reliable experimental spectra are not publicly available. These predictions are based on established principles of NMR spectroscopy and provide a highly probable representation of the experimental spectra.

Predicted ^1H NMR Spectrum of **3-(4-Isopropylphenyl)-2-methylpropanal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.65	d	1H	-CHO
7.15	d	2H	Aromatic C-H (ortho to isopropyl)
7.10	d	2H	Aromatic C-H (meta to isopropyl)
2.90	sept	1H	-CH(CH ₃) ₂ (isopropyl)
2.75	m	1H	-CH(CH ₃)CHO
2.60 & 2.40	m	2H	-CH ₂ -
1.25	d	6H	-CH(CH ₃) ₂ (isopropyl)
1.10	d	3H	-CH(CH ₃)CHO

Interpretation of the Predicted ¹H NMR Spectrum

- Aldehyde Proton: The most downfield signal at ~9.65 ppm is characteristic of an aldehyde proton, appearing as a doublet due to coupling with the adjacent methine proton.
- Aromatic Protons: The signals in the aromatic region (~7.10-7.15 ppm) appear as two doublets, consistent with a para-disubstituted benzene ring.
- Isopropyl Group: The septet at ~2.90 ppm and the doublet at ~1.25 ppm (integrating to 1H and 6H respectively) are characteristic of an isopropyl group.
- Propanal Chain: The multiplet at ~2.75 ppm corresponds to the methine proton adjacent to the aldehyde. The two protons of the methylene group (-CH₂-) are diastereotopic and are expected to appear as a complex multiplet. The doublet at ~1.10 ppm is assigned to the methyl group on the propanal chain.


Predicted ¹³C NMR Spectrum of 3-(4-Isopropylphenyl)-2-methylpropanal

Chemical Shift (δ , ppm)	Assignment
204.5	C=O (aldehyde)
147.0	Aromatic C (ipso to isopropyl)
137.5	Aromatic C (ipso to propanal)
129.0	Aromatic C-H
126.5	Aromatic C-H
51.0	$-\text{CH}(\text{CH}_3)\text{CHO}$
38.0	$-\text{CH}_2-$
33.5	$-\text{CH}(\text{CH}_3)_2$ (isopropyl)
24.0	$-\text{CH}(\text{CH}_3)_2$ (isopropyl)
13.5	$-\text{CH}(\text{CH}_3)\text{CHO}$

Interpretation of the Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon: The signal at ~ 204.5 ppm is characteristic of an aldehyde carbonyl carbon.
- Aromatic Carbons: Four signals are expected in the aromatic region, corresponding to the two quaternary carbons and the two types of C-H carbons in the para-substituted ring.
- Aliphatic Carbons: The remaining signals in the upfield region correspond to the carbons of the isopropyl group and the propanal side chain.

General Experimental Protocol for ^1H and ^{13}C NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring NMR spectra.

Conclusion

This technical guide provides a detailed spectroscopic analysis of **3-(4-Isopropylphenyl)-2-methylpropanal**, a compound of significant industrial interest. By integrating experimental Mass Spectrometry and Infrared Spectroscopy data from the trusted NIST database with high-quality predicted ¹H and ¹³C Nuclear Magnetic Resonance spectra, we have presented a comprehensive characterization of this molecule. The interpretation of these spectra, along with the outlined experimental workflows, offers a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling confident identification, quality assessment, and further investigation of this versatile aromatic aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webbook.nist.gov [webbook.nist.gov]
- 2. [3-\(4-Isopropylphenyl\)-2-methylpropionaldehyde](http://webbook.nist.gov) [webbook.nist.gov]
- 3. [3-\(4-Isopropylphenyl\)-2-methylpropionaldehyde](http://webbook.nist.gov) [webbook.nist.gov]
- 4. To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3-(4-Isopropylphenyl)-2-methylpropanal]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042199#spectroscopic-data-of-3-4-isopropylphenyl-2-methylpropanal-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com